ACTH (1-13)

Melanocortin receptor pharmacology cAMP signaling MC4R agonism

ACTH (1-13), also designated tridecactide, is a 13-amino acid peptide fragment corresponding to the N-terminal sequence (Ser1–Val13) of adrenocorticotropic hormone (ACTH). With the molecular formula C75H106N20O19S and a molecular weight of approximately 1623.8 g/mol, this fragment is derived from the precursor protein proopiomelanocortin (POMC).

Molecular Formula C75H106N20O19S
Molecular Weight 1623.8 g/mol
CAS No. 22006-64-0
Cat. No. B1682535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACTH (1-13)
CAS22006-64-0
Synonyms(Des-Acetyl)-alpha-MSH
(Desacetyl)alpha-MSH
Acetylated ACTH (1-13)NH2
ACTH (1-13)
ACTH (1-13)NH2
ACTH(1-13)
Adrenocorticotropin (1-13)NH2
alpha Intermedin
alpha Melanocyte Stimulating Hormone
alpha Melanotropin
alpha MSH
alpha-Melanocyte-Stimulating Hormone
alpha-Melanocyte-Stimulating Hormone, Desacetyl
alpha-Melanotropin
alpha-MSH
alpha-MSH, Desacetyl
DE-alpha-MSH
Des-Acetyl MSH
Desacetyl alpha Melanocyte Stimulating Hormone
Desacetyl alpha MSH
Desacetyl alpha-Melanocyte-Stimulating Hormone
Desacetyl alpha-MSH
Hormone, alpha-Melanocyte-Stimulating
Hormone, Desacetyl alpha-Melanocyte-Stimulating
Intermedin, alpha
MSH, (Desacetyl)alpha-
MSH, alpha
MSH, Des-Acetyl
Molecular FormulaC75H106N20O19S
Molecular Weight1623.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
InChIInChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1
InChIKeyVGBVAARMQYYITG-DESRROFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ACTH (1-13) (CAS 22006-64-0): A 13-Amino Acid POMC-Derived Fragment with Distinct Melanocortin Receptor Profile for Research Procurement


ACTH (1-13), also designated tridecactide, is a 13-amino acid peptide fragment corresponding to the N-terminal sequence (Ser1–Val13) of adrenocorticotropic hormone (ACTH) . With the molecular formula C75H106N20O19S and a molecular weight of approximately 1623.8 g/mol, this fragment is derived from the precursor protein proopiomelanocortin (POMC) . ACTH (1-13) serves as the direct biosynthetic precursor to α-melanocyte-stimulating hormone (α-MSH) through C-terminal amidation and N-terminal acetylation, and demonstrates agonist activity at specific melanocortin receptors (MCRs) including MC3R and MC4R [1]. Its research applications span neuropeptide signaling, steroidogenesis modulation, cytoprotection, and behavioral pharmacology, making it a focused tool distinct from longer ACTH fragments and full-length hormones [2].

ACTH (1-13) Procurement: Why Fragment Length and Terminal Modifications Preclude Interchangeability with α-MSH, ACTH (1-24), and Related Analogs


Substituting ACTH (1-13) with seemingly similar peptides—including α-MSH, ACTH (1-10), ACTH (1-14), ACTH (1-17), or ACTH (1-24)—introduces substantial quantitative shifts in receptor activation profiles, metabolic pathway engagement, and functional potency that compromise experimental reproducibility [1]. ACTH (1-13) lacks the C-terminal amidation and N-terminal acetylation present in α-MSH, resulting in differential melanocortin receptor subtype selectivity [2]. Relative to ACTH (1-24), which retains full steroidogenic capacity, ACTH (1-13) exhibits a marked reduction in adrenal steroidogenic potency—approximately 1,600-fold lower in half-maximal cortisol stimulation [3]—while preserving distinct cytoprotective and behavioral activities not recapitulated by longer fragments [4]. These non-interchangeable characteristics are grounded in well-characterized structure-activity relationships, as detailed in the quantitative comparisons below.

Quantitative Comparative Evidence for ACTH (1-13): Receptor Pharmacology, Steroidogenic Potency, and Functional Selectivity Versus α-MSH, ACTH (1-24), and Shorter Fragments


MC4R Agonist Potency of ACTH (1-13) Versus α-MSH: Comparable EC50 Values with Distinct N-Terminal Chemistry

ACTH (1-13) activates the melanocortin-4 receptor (MC4R) and induces cAMP production with an EC50 of 19 nM, a potency comparable to that of α-melanocyte-stimulating hormone (α-MSH) [1]. α-MSH is the C-terminal amidated and N-terminal acetylated derivative of ACTH (1-13). Despite sharing similar MC4R agonist potency, ACTH (1-13) lacks the terminal modifications present in α-MSH, which alters its stability, biodistribution, and receptor subtype selectivity profile. This evidence is derived from direct in vitro pharmacological assays, establishing that ACTH (1-13) and α-MSH are not functionally interchangeable in systems sensitive to N-terminal acetylation [2].

Melanocortin receptor pharmacology cAMP signaling MC4R agonism

MC3R Agonist Potency of ACTH (1-13): High-Affinity Activation Comparable to α-MSH

ACTH (1-13) acts as a potent agonist at the melanocortin-3 receptor (MC3R), stimulating cAMP production with an EC50 of 0.18 nM [1]. This high-affinity activation is similar in potency to that observed for α-MSH, the acetylated and amidated derivative. However, ACTH (1-13) and α-MSH differ in their N-terminal chemistry (free amine vs. acetyl group; free carboxyl vs. amide), which influences receptor selectivity and in vivo stability. This direct comparative data underscores that while the two peptides share high MC3R agonist activity, their distinct chemical structures necessitate careful selection based on experimental requirements for terminal group fidelity [2].

Melanocortin receptor pharmacology MC3R agonism cAMP signaling

Cortisol Secretion Potency: ACTH (1-13) Is ~1,600-Fold Less Potent Than ACTH (1-24) in Guinea Pig Adrenal Cells

In a comparative study using dispersed guinea pig adrenal cells, the half-maximal stimulation (EC50) for cortisol production by ACTH (1-13)-NH2 was determined to be 5 × 10⁻⁹ mol/L [1]. In contrast, the clinically and experimentally prevalent fragment ACTH (1-24) exhibited an EC50 of 3.1 × 10⁻¹² mol/L in the same assay system. This represents an approximately 1,600-fold reduction in steroidogenic potency for the shorter fragment. The full-length hormone ACTH (1-39) showed an EC50 of 1.5 × 10⁻¹¹ mol/L, also substantially more potent than ACTH (1-13)-NH2. These quantitative differences arise from the absence of the basic tetrapeptide (15–18) address message and other C-terminal sequences critical for high-affinity MC2R interaction and downstream steroidogenic signaling [2].

Steroidogenesis Adrenal cortex Cortisol production

Adrenal Glycolytic and Steroidogenic Potency: ACTH (1-13) Occupies an Intermediate Position Between ACTH (1-16) and ACTH (1-17)

In mouse adrenal cell suspensions, the glycolytic and steroidogenic potencies of ACTH (1-13) were found to be intermediate between those of ACTH (1-16) and ACTH (1-17) [1]. The study systematically shortened the ACTH (1-24) sequence and quantified that progressive reduction from (1-17) to (1-16) to (1-14) decreased both glycolytic and steroidogenic potencies by four, six, and ten orders of magnitude, respectively, relative to the (1-24) parent peptide. ACTH (1-13), which contains substitutions at both termini (i.e., the α-MSH sequence lacking terminal modifications), exhibited a potency level that places it within this steep activity gradient. Furthermore, fragments containing the (11–13) tripeptide sequence showed a disproportionately higher glycolytic response relative to steroidogenic response, suggesting that the (11–13) region may be specifically implicated in a receptor involved in adrenal glycolysis [1].

Adrenal glycolysis Steroidogenesis Structure-activity relationship

Activity Distinction from Shorter N-Terminal Fragments: ACTH (1-13) Active at 1 mmol/L Whereas ACTH (1-4), (5-10), and (11-24) Are Inactive

In a comparative fragment activity screen using mouse adrenal cell suspensions, ACTH (1-13) at a concentration of 1 mmol/L demonstrated measurable glycolytic and steroidogenic activity, whereas fragments including (1–4), (5–10), and (11–24) were completely inactive or inhibitory under identical conditions [1]. Fragments (5–14) and (7–13) were also active, suggesting that the presence of the (11–13) tripeptide sequence can compensate for the absence of methionine at position 4. This empirical activity threshold distinguishes ACTH (1-13) as a minimal active fragment for certain adrenal responses, in contrast to smaller N-terminal fragments (e.g., ACTH (1-10) or ACTH (4-10)) that lack the requisite sequence elements for receptor engagement and downstream signaling.

Peptide fragment screening Adrenal activation Minimal active sequence

Behavioral Pharmacology Distinction: ACTH (4-7)-PGP (Semax) Exhibits Superior Anxiolytic and Neurotrophic Effects Compared to ACTH (1-13)-Based Analogs

A 2024 comparative study evaluated the effects of various ACTH/MSH N-terminal fragment analogs—including peptides incorporating the ACTH (1-13) natural sequence—on anxiety levels, pain sensitivity, and neurotrophic factor (BDNF, VEGF) expression in primary rat neuronal cultures and in vivo behavioral tests [1]. Among the peptides tested, ACTH (4-7)-PGP (Semax) demonstrated significantly more pronounced anxiolytic effects and greater upregulation of BDNF and VEGF compared to analogs based on the native ACTH (1-13) sequence without the stabilizing tripeptide PGP motif. These findings indicate that while ACTH (1-13) serves as the natural scaffold, its native form is not the optimal ligand for maximizing neurotropic and neuroprotective outcomes in behavioral pharmacology applications; stabilized analogs such as Semax offer quantitatively superior efficacy in these domains [1].

Behavioral pharmacology Anxiolytic activity Neurotrophic factors

Recommended Research and Industrial Applications for ACTH (1-13) Based on Verified Differential Evidence


Melanocortin Receptor Pharmacology: MC3R and MC4R Agonist Studies Requiring Unmodified N-Terminus

ACTH (1-13) is the optimal choice for studies examining MC3R (EC50 0.18 nM) and MC4R (EC50 19 nM) activation when the experimental design requires a peptide agonist lacking the N-terminal acetylation and C-terminal amidation present in α-MSH [1]. This application is directly supported by comparative receptor pharmacology data showing that ACTH (1-13) and α-MSH possess comparable agonist potencies but distinct terminal chemistries, enabling researchers to isolate the functional consequences of post-translational modifications on receptor binding, signaling bias, or internalization kinetics [1].

Adrenal Steroidogenesis Studies: Attenuated Cortisol/Lactic Acid Stimulation for Dose-Response and SAR Experiments

For experiments requiring partial or intermediate activation of adrenal steroidogenic or glycolytic pathways—rather than maximal stimulation—ACTH (1-13) provides a defined, intermediate potency level between ACTH (1-16) and ACTH (1-17) [1]. In guinea pig adrenal cells, ACTH (1-13)-NH2 exhibits ~1,600-fold lower cortisol secretion potency than ACTH (1-24) [2]. This makes it suitable for constructing fine-grained dose-response curves or for structure-activity relationship (SAR) studies where the functional impact of incremental C-terminal truncation from the (1-24) parent peptide is being systematically characterized [1].

Cytoprotection and Gastric Lesion Models: Validated In Vivo Activity Without Full Adrenal Activation

ACTH (1-13) has demonstrated cytoprotective effects in the ethanol-induced gastric lesion model in rats, both alone and in combination with met-enkephalin [1]. This application leverages the peptide's peripheral and central actions independent of robust adrenal corticosteroid release—a functional profile not recapitulated by ACTH (1-24) or ACTH (1-39), which potently activate the HPA axis. Researchers investigating non-steroidogenic, melanocortin receptor-mediated tissue protection should select ACTH (1-13) for these in vivo models [1].

Endogenous Neuropeptide Function Studies: Baseline Peptide for Comparison with Stabilized Analogs (e.g., Semax)

In behavioral pharmacology and neuroprotection research, ACTH (1-13) serves as the native, unmodified reference peptide for comparative studies against stabilized analogs such as ACTH (4-7)-PGP (Semax) [1]. Quantitative behavioral and neurotrophic factor data indicate that native ACTH (1-13)-based peptides exhibit moderate effects, whereas stabilized analogs produce significantly greater anxiolytic and BDNF/VEGF upregulation [1]. Procurement of ACTH (1-13) is therefore essential as an experimental control to establish the baseline efficacy from which analog-mediated enhancements are measured and validated [1].

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